molecular formula C7H7F3N2O B2767840 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1006471-12-0

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2767840
CAS No.: 1006471-12-0
M. Wt: 192.141
InChI Key: XSNKZBNXUKQTEN-UHFFFAOYSA-N
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Description

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H7F3N2O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired aldehyde .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors, which can be useful in studying enzyme functions and developing new drugs.

    Medicine: Some derivatives of this compound exhibit biological activities such as anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for drug development.

    Industry: It is used in the synthesis of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde and its derivatives often involves the inhibition of specific enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This interaction can lead to the inhibition of enzyme activity or receptor binding, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development and agrochemical applications .

Properties

IUPAC Name

3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-5-6(3-13)2-12(11-5)4-7(8,9)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNKZBNXUKQTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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